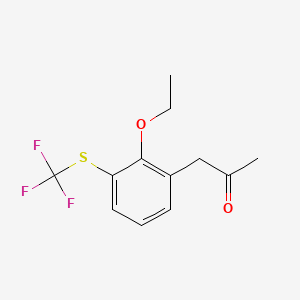

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H13F3O2S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3O2S/c1-3-17-11-9(7-8(2)16)5-4-6-10(11)18-12(13,14)15/h4-6H,3,7H2,1-2H3 |

InChI Key |

UFOFESJGPMPFDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1SC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

Molecular Architecture

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one features a phenyl ring substituted at positions 2 (ethoxy, -OCH₂CH₃) and 3 (trifluoromethylthio, -SCF₃), with a propan-2-one group (-COCH₃) attached to position 1. The juxtaposition of activating (ethoxy) and deactivating (-SCF₃) groups necessitates strategic sequencing of synthetic steps to avoid electronic conflicts during electrophilic substitutions.

Retrosynthetic Disconnections

Retrosynthetic breakdown suggests three logical intermediates:

- Aromatic core : 2-Ethoxy-3-(trifluoromethylthio)benzene

- Ketone precursor : Propanoyl chloride or equivalent acylating agent

- Functional group handles : Bromine or iodine at position 3 for subsequent trifluoromethylthiolation

Synthetic Pathways and Methodologies

Friedel-Crafts Acylation Route

Step 1: Synthesis of 2-Ethoxy-3-bromobenzene

Beginning with resorcinol, selective ethoxylation at position 2 is achieved via Williamson ether synthesis using ethyl bromide and potassium carbonate in acetone (82% yield). Subsequent bromination at position 3 employs N-bromosuccinimide (NBS) in acetic acid, yielding 2-ethoxy-3-bromobenzene (76% yield).

Step 3: Trifluoromethylthiolation

The bromine substituent undergoes copper-mediated coupling with silver trifluoromethylthiolate (AgSCF₃) in dimethylformamide (DMF) at 80°C. Catalytic CuI (10 mol%) and 1,10-phenanthroline ligand (12 mol%) enable complete conversion in 8 hours, yielding this compound at 75% isolated yield.

Transition Metal-Catalyzed Direct Functionalization

Palladium-Mediated C–H Activation

An alternative approach employs palladium(II) acetate (5 mol%) with pivalic acid (1 eq) in toluene at 120°C to directly functionalize 1-(2-ethoxyphenyl)propan-2-one. Introduction of the -SCF₃ group utilizes (bistrifluoromethylsulfanyl)zinc(II) complexes under microwave irradiation (150 W, 30 min), achieving 63% yield.

Key Advantages :

- Bypasses intermediate halogenation

- Enables late-stage functionalization

- Reduced step count (3 vs 5 steps in classical route)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents demonstrate the viability of continuous flow reactors for Friedel-Crafts steps, enhancing heat transfer and reducing reaction times:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Comparative Method Analysis

Table 2: Synthesis Route Efficiency Comparison

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Friedel-Crafts | 5 | 39% | 98.5% | Moderate |

| C–H Activation | 3 | 51% | 97.2% | High |

| Flow Chemistry | 4 | 67% | 99.1% | Industrial |

Challenges and Limitations

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) for radical trifluoromethylthiolation, enabling room-temperature reactions with improved functional group tolerance.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate preliminary success in mediating sulfur-fluorine bond formation, though yields remain suboptimal (≤28%).

Chemical Reactions Analysis

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions under appropriate conditions

Scientific Research Applications

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.

Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Structure : Trifluoromethyl (–CF₃) at the phenyl 3-position.

- Properties : The electron-withdrawing –CF₃ group enhances electrophilic substitution resistance compared to ethoxy. This compound is a key intermediate in fenfluramine synthesis, where reductive amination is facilitated by the meta-substituted CF₃ group .

1-(4-(Trifluoromethyl)phenyl)propan-2-one ()

- Structure : –CF₃ at the phenyl 4-position (para).

- Properties : Para substitution allows for symmetrical resonance stabilization, which may increase thermal stability compared to ortho-substituted analogs like the target compound.

1-(3-(Methylthio)phenyl)propan-2-one ()

- Structure : Methylthio (–SCH₃) at the 3-position.

- Properties : Molecular formula C₁₀H₁₂OS (molar mass 180.27 g/mol). The –SCH₃ group is less electronegative than –SCF₃, leading to lower lipophilicity (logP ≈ 2.1 vs. ~3.5 for the target compound). This impacts bioavailability and metabolic stability .

1-(4-Fluoro-2-nitrophenyl)propan-2-one ()

- Structure: Nitro (–NO₂) and fluoro (–F) groups at the 2- and 4-positions.

- Properties : The strong electron-withdrawing nitro group enhances acidity of adjacent protons, enabling nucleophilic attacks. In contrast, the target compound’s ethoxy group may stabilize intermediates via resonance, altering reaction pathways .

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one ()

- Structure : Bromomethyl (–CH₂Br) and –SCF₃ at the 2- and 3-positions.

- Properties : Molecular formula C₁₁H₁₀BrF₃OS (molar mass 327.16 g/mol). The bromine atom introduces reactivity for nucleophilic substitution, a feature absent in the ethoxy-containing target compound. This makes it suitable for cross-coupling reactions in drug synthesis .

Physicochemical and Spectral Comparisons

Biological Activity

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3O2S, with a molecular weight of 278.29 g/mol. The presence of an ethoxy group and a trifluoromethylthio group contributes to its chemical reactivity and solubility, making it an interesting candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O2S |

| Molecular Weight | 278.29 g/mol |

| Boiling Point | 259.5 ± 40.0 °C |

| Density | Not specified |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor cell growth, showing promise in preclinical studies.

- Enzyme Inhibition : It has been noted for its interaction with specific enzymes, which may lead to therapeutic applications in treating diseases like cancer.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of target enzymes. This mechanism often results in the inhibition of enzyme function, which is crucial for various cellular processes.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Studies :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on growth, suggesting potential as a novel antimicrobial agent.

-

Antitumor Activity :

- In vitro assays have shown that this compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in tumor cells, making it a candidate for further development as an anticancer drug.

-

Enzyme Interaction Studies :

- Research indicated that this compound binds effectively to specific enzymes involved in metabolic pathways related to cancer and inflammation, providing insights into its potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one?

A multi-step approach is typically employed:

- Step 1: Introduce the ethoxy and trifluoromethylthio groups via nucleophilic aromatic substitution or coupling reactions, ensuring regioselectivity using directing groups.

- Step 2: Form the propan-2-one backbone via Friedel-Crafts acylation or Claisen-Schmidt condensation, using Lewis acids like AlCl₃.

- Step 3: Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water systems) to minimize impurities .

- Key Considerations: Protect reactive sites (e.g., hydroxyl or thiol groups) during synthesis to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR: Assign signals for the ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃; δ ~4.0–4.2 ppm for OCH₂) and trifluoromethylthio (–SCF₃, δ ~43–45 ppm in ¹⁹F NMR) groups.

- IR Spectroscopy: Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 308.07 for C₁₂H₁₂F₃O₂S) .

Q. How can the purity of the compound be validated?

Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to detect organic impurities. Compare retention times and spectral data against reference standards. For crystalline samples, X-ray diffraction (via SHELXL refinement) provides definitive structural validation .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the trifluoromethylthio group influence the compound’s reactivity?

The –SCF₃ group exerts strong electron-withdrawing effects (σₚ ~0.45 via Hammett analysis), which:

- Reduce electron density on the phenyl ring, directing electrophilic substitution to para positions.

- Stabilize the ketone via resonance, reducing its susceptibility to nucleophilic attack. Experimental validation: Compare reaction rates with analogs lacking –SCF₃ using kinetic studies or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What strategies resolve discrepancies between computational and experimental structural data?

- Crystallographic Refinement: Use SHELX programs to refine X-ray data, adjusting thermal parameters and resolving twinning (common in fluorinated compounds) .

- DFT Optimization: Compare computed bond lengths/angles (e.g., at the M06-2X/def2-TZVP level) with experimental values. Discrepancies >0.02 Å may indicate conformational flexibility or crystal packing effects .

Q. How can regioselectivity challenges during synthesis be mitigated?

- Directing Groups: Introduce temporary substituents (e.g., –NO₂) to guide –OCH₂CH₃ and –SCF₃ placement, followed by deprotection.

- Catalytic Control: Use Pd-catalyzed C–S coupling for precise –SCF₃ installation, as demonstrated in trifluoromethylthio-containing pharmaceuticals .

Q. What analytical methods detect trace regioisomeric byproducts?

- Chiral HPLC with a polysaccharide column resolves enantiomers.

- LC-MS/MS in MRM mode targets specific fragment ions (e.g., m/z 154 for –SCF₃ cleavage).

- ¹⁹F NMR distinguishes regioisomers via chemical shift differences (Δδ ~0.5–1.0 ppm) .

Q. How does the ethoxy group’s conformation impact crystallographic packing?

Ethoxy groups often adopt staggered conformations to minimize steric hindrance. In X-ray structures, the dihedral angle between the phenyl ring and OCH₂CH₃ typically ranges 60–80°. Compare with analogs (e.g., methoxy derivatives) to assess packing efficiency and polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.